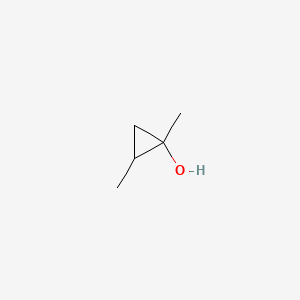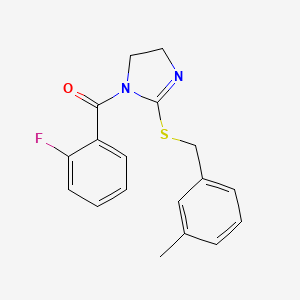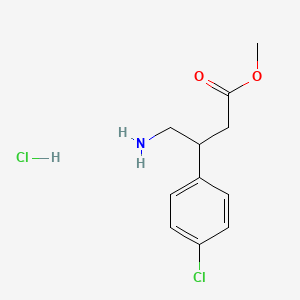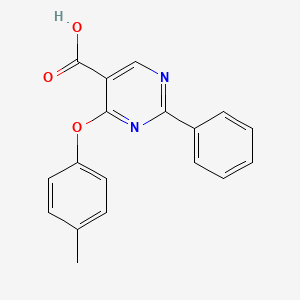
4-(4-Methylphenoxy)-2-phenyl-5-pyrimidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Methylphenoxyacetic acid” is a chemical compound used in laboratory chemicals . It has a molecular formula of C9H10O3 and a molecular weight of 166.176 .
Molecular Structure Analysis
The molecular structure of “4-Methylphenoxyacetic acid” has been computed using density functional theory (DFT) method with 6–311++G (d,p) basis set . The band gap energy of HOMO and LUMO depicts the charge transfer interactions occurring within the molecules .
Chemical Reactions Analysis
“4-Methylphenoxyacetic acid” has been observed to exhibit good electrophilic properties with a higher electrophilicity index compared to other compounds . The molecular electrostatic potential surface (MESP) has been plotted over the optimized structure to estimate the reactive sites of electrophilic and nucleophilic attacks on the phenoxyacetic acid molecule .
Physical And Chemical Properties Analysis
“4-Methylphenoxyacetic acid” is a slightly beige crystalline powder . The optimized molecular geometry and the fundamental vibrational frequencies of “4-Methylphenoxyacetic acid” have been computed using density functional theory (DFT) method with 6–311++G (d,p) basis set .
科学的研究の応用
Herbicidal Activity
Phenoxyacetic acids and their derivatives, including 4MPA, have demonstrated excellent herbicidal properties. Researchers have optimized the molecular geometry and vibrational frequencies of 4MPA using density functional theory (DFT) methods. The theoretically predicted wavenumbers closely match experimental data. The band gap energy of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals charge transfer interactions within the molecule. Notably, 4-acetyl-phenoxyacetic acid (4APA) exhibits strong electrophilic properties, making it a promising herbicide candidate .
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
4MPA serves as an intermediate in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating HIV. These compounds play a crucial role in inhibiting viral replication by targeting reverse transcriptase enzymes .
Suzuki–Miyaura Coupling
The boron reagents derived from 4MPA find applications in Suzuki–Miyaura coupling reactions. This versatile coupling method allows the formation of carbon-carbon bonds under mild conditions, making it valuable in organic synthesis .
Simultaneous Removal of Herbicides
Composite materials containing 4MPA have been investigated for the simultaneous removal of herbicides from aqueous solutions. Specifically, 4MPA contributes to the removal of 2-methyl-4-chlorophenoxyacetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-DCPA). UV-Vis spectroscopy and partial least squares (PLS) methods aid in quantitative determination and simultaneous measurement of these herbicides .
Interaction with Auxin Receptors
Among the phenoxyacetic acid derivatives, 4APA stands out for its strong herbicidal activity. It interacts effectively with the auxin receptor TIR1, demonstrating a binding affinity of -8.56 kcal/mol. Understanding these interactions provides insights into herbicidal behavior .
Potential Agrochemical Applications
Given its herbicidal properties and structural similarity to natural auxins, 4MPA holds promise as an agrochemical. Researchers continue to explore its applications in weed management and crop production .
Safety and Hazards
特性
IUPAC Name |
4-(4-methylphenoxy)-2-phenylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-7-9-14(10-8-12)23-17-15(18(21)22)11-19-16(20-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPQGWQGSCEPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC=C2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenoxy)-2-phenyl-5-pyrimidinecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488531.png)
![6-(4-Fluorophenyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2488533.png)
![ethyl 3-carbamoyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2488534.png)
![Methyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2488535.png)
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2488538.png)
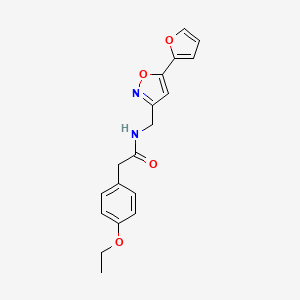
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2488542.png)
![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)
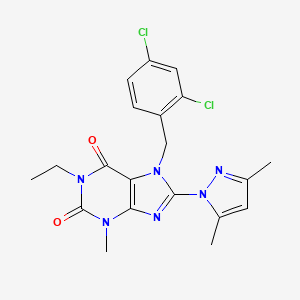
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2488546.png)
